Emavusertib hydrochloride
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Overview
Description
Emavusertib Hydrochloride: is a potent oral inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3). It has been developed for the treatment of certain forms of cancer, particularly acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emavusertib Hydrochloride involves multiple steps, including the formation of oxazole and pyridine rings. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: Industrial production methods for this compound are not publicly disclosed, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Emavusertib Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Chemistry: Emavusertib Hydrochloride is used as a research tool to study the inhibition of IRAK4 and FLT3, providing insights into the development of targeted cancer therapies .
Biology: In biological research, this compound is used to investigate the role of IRAK4 and FLT3 in cell signaling pathways and their implications in cancer progression .
Medicine: Clinically, this compound is being evaluated in clinical trials for its efficacy in treating AML and MDS. It has shown promising results in reducing leukemic blasts and improving patient outcomes .
Industry: In the pharmaceutical industry, this compound is being developed as a potential therapeutic agent for cancer treatment, with ongoing research to optimize its formulation and delivery .
Mechanism of Action
Emavusertib Hydrochloride acts by inhibiting IRAK4 and FLT3, which are key enzymes involved in cell signaling pathways. By blocking these enzymes, this compound disrupts the signaling cascades that promote cancer cell survival and proliferation. Specifically, it inhibits the myddosome complex, blocking downstream MAPK and NF-κB pathways, which are crucial for cancer cell growth .
Comparison with Similar Compounds
Gilteritinib: Another FLT3 inhibitor used in the treatment of AML.
Midostaurin: A multi-targeted kinase inhibitor that also targets FLT3.
Quizartinib: A selective FLT3 inhibitor used in AML treatment.
Uniqueness: Emavusertib Hydrochloride is unique due to its dual inhibition of IRAK4 and FLT3, providing a broader therapeutic potential compared to other inhibitors that target only one of these enzymes .
Properties
CAS No. |
2376399-42-5 |
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Molecular Formula |
C24H26ClN7O5 |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H25N7O5.ClH/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30;/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33);1H/t16-;/m1./s1 |
InChI Key |
OUXHHDXWNFNMQC-PKLMIRHRSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6.Cl |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6.Cl |
Origin of Product |
United States |
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